Cas no 30034-03-8 (cefamandole sodium)

Cefamandole sodium is a second-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis, making it effective against β-lactamase-producing strains. The sodium salt formulation enhances solubility, facilitating intravenous or intramuscular administration. Cefamandole sodium exhibits stability against many bacterial enzymes, offering reliable efficacy in treating respiratory, urinary tract, and soft tissue infections. Its pharmacokinetic profile includes rapid distribution and adequate tissue penetration. The compound is particularly noted for its activity against Haemophilus influenzae and Enterobacteriaceae. Proper storage under recommended conditions ensures stability and potency. Clinical use should adhere to susceptibility testing to optimize therapeutic outcomes.
cefamandole sodium structure
cefamandole sodium structure
Product Name:cefamandole sodium
CAS No:30034-03-8
MF:C18H17N6NaO5S2
MW:484.48455119133
CID:53568
PubChem ID:23672568
Update Time:2025-05-20

cefamandole sodium Chemical and Physical Properties

Names and Identifiers

    • cefamandole sodium
    • CEFAMANDOLE SODIUM SALT
    • cemandil sodium salt
    • sodium [6r-[6alpha,7beta(r*)]]-7-[[(formyloxy)phenylacetyl]amino]-3-[[(1-methyl-1h-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • sodium (6r-(6alpha,7beta(r*)))-7-((hydroxyphenylacetyl)amino)-3-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
    • sodium cefamandole
    • 5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylicacid,7-mandelamido-3-(((1-metmonosodiumsalt,d-hyl-1h-tetrazol-5-yl)thio)methyl)-8-oxo
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, monosodium salt, [6R-[6α,7β(R*)]]-
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-hydroxyphenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, monosodium salt, (6R,7R)-
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-mandelamido-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, monosodium salt, D- (8CI)
    • Sodium 7-D-mandelamido-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylate
    • (6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt
    • (6R,7R)-7-[(R)-2-Hydroxy-2-phenylacetylamino]-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium salt
    • Cephamandole sodium
    • DTXCID0025579
    • Opera_ID_59
    • C-2463
    • Kefdole
    • 30034-03-8
    • CEFAMANDOLE SODIUM [WHO-DD]
    • NSC-758169
    • UNII-IY6234ODVR
    • Cefamandole sodium [JAN]
    • NSC 758169
    • EINECS 250-009-0
    • SMR000058843
    • MLS000069575
    • OJMNTWPPFNMOCJ-CFOLLTDRSA-M
    • HMS2235I03
    • 1ST10008Na
    • Prestwick_23
    • Cefamandole sodium [USP:JAN]
    • AKOS024288585
    • 7beta-(D-mandel-amido)-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid sodium salt
    • IY6234ODVR
    • HY-B1128A
    • Cefamandole (sodium)
    • Tox21_110777
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((hydroxyphenylacetyl)amino)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-(6alpha,7beta(R*)))-, monosodium salt
    • DTXSID2045579
    • Cefamandole sodium (JAN)
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-mandelamido-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, monosodium salt, D-
    • CHEBI:34614
    • CEFAMANDOLE SODIUM [MART.]
    • Q27116182
    • Monosodium (6R,7R)-7-(R)-mandelamido-3-(((1-methyl-1-H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
    • D02191
    • Cefamandole sodium salt, Antibiotic for Culture Media Use Only
    • HMS1570E16
    • CAS-30034-03-8
    • CHEMBL1360024
    • AKOS015967200
    • sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • NCGC00017101-01
    • HMS2097E16
    • CEFAMANDOLESODIUMSALT
    • 7beta-(D-mandelamido)-3-(1-methyl-1H-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid sodium salt
    • sodium 7beta-[(2R)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}ceph-3-em-4-carboxylate
    • Monosodium (6R,7R)-7-(R)-mandelamido-3-[[(1-methyl-1-H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • Kefdole (TN)
    • sodium (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
    • cephamandole sodium salt
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((HYDROXYPHENYLACETYL)AMINO)-3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO-, (6R-(6A,7B(R*)))-, MONOSODIUM SALT
    • CS-5991
    • DA-62181
    • Inchi: 1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1
    • InChI Key: OJMNTWPPFNMOCJ-CFOLLTDRSA-M
    • SMILES: S1CC(CSC2=NN=NN2C)=C(C(=O)[O-])N2C([C@H]([C@@H]12)NC([C@@H](C1C=CC=CC=1)O)=O)=O.[Na+]

Computed Properties

  • Exact Mass: 484.06000
  • Monoisotopic Mass: 462.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 777
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.9
  • Topological Polar Surface Area: 201A^2

Experimental Properties

  • Color/Form: White solid
  • Melting Point: >175°C (dec.)
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Stability/Shelf Life: Moisture Sensitive
  • PSA: 203.97000
  • LogP: -1.23150

cefamandole sodium Security Information

  • Signal Word:Warning
  • WGK Germany:2
  • Hazard Category Code: R36/37/38;R42/43
  • Safety Instruction: S26; S36
  • RTECS:XI0389000
  • Hazardous Material Identification: Xn
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Safety Term:S26;S36
  • Risk Phrases:R36/37/38; R42/43

cefamandole sodium Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18082-50mg
Cefamandole (sodium salt)
30034-03-8 98%
50mg
¥554.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18082-100mg
Cefamandole (sodium salt)
30034-03-8 98%
100mg
¥869.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci18082-500mg
Cefamandole (sodium salt)
30034-03-8 98%
500mg
¥2766.00 2023-09-09
ChemScence
CS-5991-10mg
Cefamandole (sodium)
30034-03-8 98.07%
10mg
$70.0 2022-04-27
TRC
C237500-100mg
Cefamandole Sodium Salt
30034-03-8
100mg
$ 115.00 2023-09-08
TRC
C237500-250mg
Cefamandole Sodium Salt
30034-03-8
250mg
$ 253.00 2023-09-08
TRC
C237500-1g
Cefamandole Sodium Salt
30034-03-8
1g
$ 742.00 2023-09-08
MedChemExpress
HY-B1128A-10mM*1mLinDMSO
Cefamandole sodium
30034-03-8 ≥95.0%
10mM*1mLinDMSO
¥605 2022-05-18
MedChemExpress
HY-B1128A-10mg
Cefamandole sodium
30034-03-8 ≥95.0%
10mg
¥1000 2024-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C879739-10mg
Cefamandole sodium
30034-03-8 ≥98%
10mg
¥550.00 2022-09-02

cefamandole sodium Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:30034-03-8)头孢孟多酯钠
Order Number:LE3295525
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:42
Price ($):discuss personally
Email:18501500038@163.com

Additional information on cefamandole sodium

Comprehensive Guide to cefamandole sodium (CAS No. 30034-03-8): Uses, Mechanism, and Modern Applications

Cefamandole sodium (CAS No. 30034-03-8) is a second-generation cephalosporin antibiotic widely recognized for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. As a beta-lactam antibiotic, it belongs to the cephamycin class, which has been instrumental in treating bacterial infections since its introduction. The compound's unique chemical structure, featuring a mandeloyl side chain, enhances its stability against beta-lactamases, making it a valuable tool in clinical and research settings.

In recent years, the rise of antibiotic resistance has sparked renewed interest in older antibiotics like cefamandole sodium. Researchers are exploring its potential in combination therapies to combat multidrug-resistant pathogens, a topic frequently searched in medical forums and AI-driven drug discovery platforms. Its parenteral formulation (often labeled as cefamandole sodium for injection) remains relevant in hospital settings for treating respiratory, urinary, and surgical site infections.

The pharmacokinetics of cefamandole sodium (CAS No. 30034-03-8) are notable for its moderate serum half-life and renal excretion, which aligns with current precision medicine trends. Clinicians often search for "cefamandole sodium dosing guidelines" or "cefamandole vs. third-gen cephalosporins" to optimize treatment regimens. Its spectrum covers common pathogens like Staphylococcus aureus (methicillin-sensitive strains) and Escherichia coli, though susceptibility testing is recommended due to regional resistance patterns.

From a biochemical perspective, cefamandole sodium inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This mechanism is a hot topic in antibiotic development discussions, especially with the growing demand for "new uses for old antibiotics" in peer-reviewed literature. The sodium salt form (CAS No. 30034-03-8) improves solubility, a feature critical for intravenous administration—a detail often queried in pharmaceutical compounding databases.

Quality control of cefamandole sodium adheres to strict pharmacopeial standards (e.g., USP/EP), with analytical methods like HPLC purity testing being a common search term among quality assurance professionals. Stability studies under varying pH and temperature conditions are also frequently cited, reflecting the industry's focus on drug storage optimization.

Emerging applications include its use as a reference standard in antimicrobial susceptibility testing (AST) systems and microbiological research. Laboratories often seek "cefamandole sodium solubility in DMSO" or "compatibility with other beta-lactams" for experimental designs. These niche queries highlight its enduring utility beyond clinical practice.

Environmental considerations are another contemporary angle. Studies on antibiotic degradation products in wastewater have included cefamandole sodium (CAS No. 30034-03-8), addressing public concerns about "pharmaceutical pollution." This aligns with the One Health approach now prioritized in global health policies.

In summary, cefamandole sodium exemplifies how legacy antibiotics retain value in modern medicine. Its cost-effectiveness, well-documented safety profile, and adaptability to current antimicrobial stewardship programs ensure its continued relevance—an important point for formulary committees evaluating "essential antibiotics lists."

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:30034-03-8)头孢孟多酯钠
LE3295525
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email